1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Description

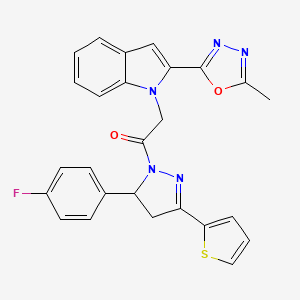

This compound features a hybrid heterocyclic architecture combining pyrazoline, thiophene, 1,3,4-oxadiazole, and indole moieties. The pyrazoline core (4,5-dihydro-1H-pyrazole) is substituted at position 3 with a thiophen-2-yl group and at position 5 with a 4-fluorophenyl group. The ethanone linker connects the pyrazoline unit to a 2-(5-methyl-1,3,4-oxadiazol-2-yl)-substituted indole.

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O2S/c1-16-28-29-26(34-16)23-13-18-5-2-3-6-21(18)31(23)15-25(33)32-22(17-8-10-19(27)11-9-17)14-20(30-32)24-7-4-12-35-24/h2-13,22H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACBTRCFYIOUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

- Pyrazole ring : Known for various pharmacological properties including anti-inflammatory and anticancer effects.

- Indole moiety : Often associated with neuropharmacological effects and potential antidepressant activity.

- Oxadiazole group : Linked to antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. A study highlighted the effectiveness of similar pyrazole compounds against human lung cancer (H460) and colorectal cancer (HT-29) cells, suggesting that structural modifications can enhance potency against specific cancer types .

Antimicrobial Properties

The presence of the thiophene and oxadiazole groups in the compound contributes to its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. For instance, derivatives of pyrazole have been documented to possess broad-spectrum antimicrobial properties .

Anti-inflammatory Effects

Compounds containing pyrazole rings are also known for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Antimicrobial Action : The disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

These studies indicate a promising pharmacological profile for compounds similar to this compound.

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that structural variations in pyrazole compounds could modulate their biological activity against cancer cells. The incorporation of the indole and oxadiazole groups in this compound may enhance its efficacy against various cancer types by inhibiting tubulin polymerization, a common mechanism for antitumor agents .

Anti-inflammatory Effects

Compounds similar to this pyrazole derivative have been shown to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines suggests that this compound could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Properties

The presence of the oxadiazole moiety is associated with antimicrobial activity. Research has indicated that compounds containing oxadiazoles can exhibit potent activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor activity. The results showed that modifications to the phenyl and thiophene rings significantly affected cytotoxicity against human cancer cell lines. The compound was noted for its enhanced activity compared to traditional chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. It was found that these compounds could effectively inhibit the expression of cyclooxygenase enzymes (COX) involved in inflammatory processes. The studied compound demonstrated a marked reduction in inflammation markers in vitro, indicating potential therapeutic applications for chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivity Trends

Key Observations :

Heterocyclic Core Variations: The thiazole-triazole system in Compound 4 contrasts with the oxadiazole-indole in the target compound. Thiazoles are known for antimicrobial activity, while oxadiazoles (especially 1,3,4-oxadiazoles) are associated with anti-inflammatory and anticancer properties.

Substituent Impact :

- 4-Fluorophenyl : Present in both the target compound and Compound 4 , this group enhances metabolic stability and hydrophobic interactions.

- 5-Methyl-1,3,4-oxadiazole : Unique to the target compound, this substituent may improve solubility compared to bulkier groups like triazoles.

Bioactivity and Computational Predictions

- Antimicrobial Potential: Compound 4 shows antimicrobial activity, suggesting that the pyrazoline-thiophene core contributes to this effect. The target compound’s indole-oxadiazole unit may redirect activity toward eukaryotic targets (e.g., kinase inhibition).

Computational Similarity Metrics :

Research Findings and Implications

Fluorine substituents improve pharmacokinetics but may reduce solubility compared to hydroxyl groups (e.g., compound ).

Future Directions :

- Molecular Dynamics (MD) Simulations : To predict binding modes with therapeutic targets (e.g., antimicrobial proteins or cancer-related kinases).

- In Vitro Testing : Prioritize assays for anticancer, antimicrobial, and anti-inflammatory activity based on structural analogs’ profiles.

Q & A

Q. Q1. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound’s pyrazole and oxadiazole moieties suggest a multi-step synthesis. A plausible route involves:

Condensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the dihydropyrazole core .

Functionalization of the indole moiety with 5-methyl-1,3,4-oxadiazole via nucleophilic substitution or cyclization. Solvent choice (e.g., ethanol, DMF) and stoichiometric ratios (equimolar reagents) are critical for yield optimization .

Recrystallization from ethanol or DMF/ethanol mixtures (1:1) to purify intermediates .

Key Data:

Q. Q2. How should researchers characterize the compound’s crystallographic and stereochemical properties?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Use slow evaporation (e.g., DMF or ethanol) to grow crystals. The dihedral angles between aromatic rings (e.g., fluorophenyl vs. thiophenyl) and hydrogen-bonding patterns (e.g., C–H···O/N interactions) define molecular packing .

- Key Parameters:

- Stereochemical analysis: NMR (¹H/¹³C) and computational modeling (DFT) can resolve conformational preferences in solution vs. solid states .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity?

Methodological Answer:

- Comparative SAR Studies:

- Synthesize analogs with halogen substitutions (e.g., Cl, Br) at the phenyl ring.

- Test antimicrobial/antifungal activity using microdilution assays (MIC values).

- Correlate electronic effects (e.g., fluorine’s electron-withdrawing nature) with potency. Fluorine enhances membrane permeability but may reduce π-π stacking in target binding .

- Data Interpretation:

Q. Q4. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

- Case Study: Discrepancies in proton environments (e.g., indole NH vs. oxadiazole CH3):

- Variable Temperature NMR: Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .

- SCXRD Validation: Compare experimental bond lengths/angles with DFT-optimized geometries to confirm static vs. dynamic disorder .

- Mass Spectrometry (HRMS): Verify molecular ion peaks to rule out impurities or degradation products .

Q. Q5. How can computational modeling predict binding modes with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Protocols:

- Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

- Dock into ATP-binding pockets (e.g., CDK2 or EGFR kinases) using AutoDock Vina.

- Analyze binding energies (ΔG) and key interactions:

- Oxadiazole’s N–O groups form hydrogen bonds with catalytic lysine residues.

- Thiophene’s sulfur participates in hydrophobic contacts .

- Validation: Compare predicted poses with crystallographic ligand complexes (PDB IDs: 1HCL, 4HJO) .

Experimental Design & Data Contradictions

Q. Q6. What are common pitfalls in stability assays for this compound?

Methodological Answer:

- Degradation Pathways:

- Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.